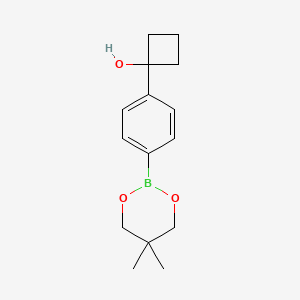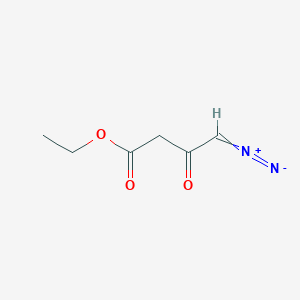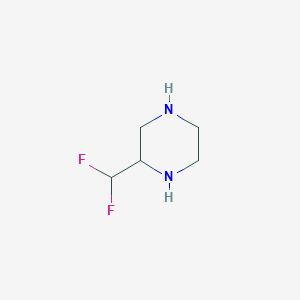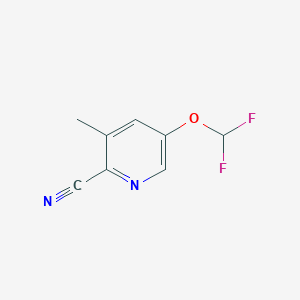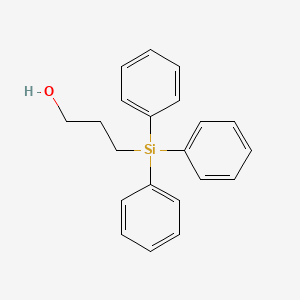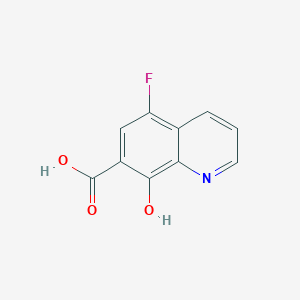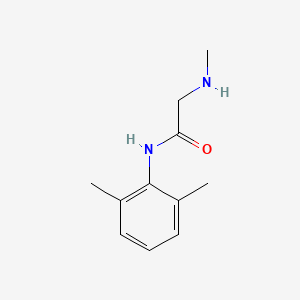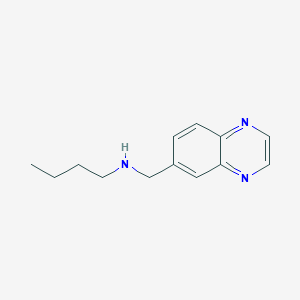
N-(Quinoxalin-6-ylmethyl)butan-1-amine
Übersicht
Beschreibung
N-(Quinoxalin-6-ylmethyl)butan-1-amine is a nitrogen-containing heterocyclic compound. . The presence of the quinoxaline ring imparts significant biological and chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoxalines, including N-(Quinoxalin-6-ylmethyl)butan-1-amine, has been extensively studied. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction typically occurs under mild conditions and can be catalyzed by various agents, including acids and bases.
Another approach involves the use of transition-metal-free catalysis, which has gained attention due to its eco-friendly nature . For instance, a metal-free cascade process can be employed to synthesize quinoxaline derivatives from alkynes and N,N-dibromo-p-toluene sulfonamide in an aqueous medium .
Industrial Production Methods
Industrial production of quinoxalines often utilizes scalable and cost-effective methods. One such method involves the use of recyclable sulfated polyborate catalysts under solvent-free conditions . This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Quinoxalin-6-ylmethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(Quinoxalin-6-ylmethyl)butan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(Quinoxalin-6-ylmethyl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes like phosphodiesterase, leading to various biological effects . The compound’s structure allows it to interact with DNA and proteins, thereby influencing cellular processes and exhibiting its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(Quinoxalin-6-ylmethyl)butan-1-amine include:
Quinazolines: These compounds also contain a fused benzene and pyrazine ring and exhibit similar biological activities.
Cinnolines: Another class of nitrogen-containing heterocycles with comparable properties.
Phthalazines: These compounds share structural similarities and are used in similar applications.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can impart unique biological and chemical properties. The presence of the butylaminomethyl group can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
488834-74-8 |
|---|---|
Molekularformel |
C13H17N3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
N-(quinoxalin-6-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H17N3/c1-2-3-6-14-10-11-4-5-12-13(9-11)16-8-7-15-12/h4-5,7-9,14H,2-3,6,10H2,1H3 |
InChI-Schlüssel |
YNHKORKECRCJLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=CC2=NC=CN=C2C=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
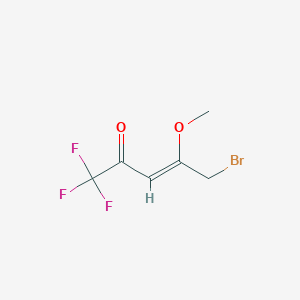
![7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B8785238.png)
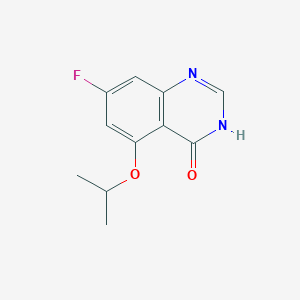
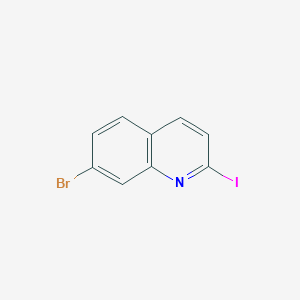
![6'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B8785274.png)
